2-(Chloromethyl)-7-methylbenzo[d]oxazole
Description
Significance of Benzoxazole (B165842) Derivatives in Chemical Research
Benzoxazole derivatives are of considerable interest in medicinal chemistry and materials science. wisdomlib.orgjocpr.comtaylorandfrancis.comnih.gov These compounds are recognized for their wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. wisdomlib.orgjocpr.comnih.govrsc.org In the realm of materials, their photostable nature and ability to form complexes with transition metals make them valuable in the development of optical materials and chemical sensors. taylorandfrancis.com The versatility of the benzoxazole scaffold allows for extensive functionalization, enabling the fine-tuning of its chemical and physical properties for specific applications. taylorandfrancis.comrsc.org
Overview of 2-Substituted Benzoxazole Systems
The 2-position of the benzoxazole ring is a common site for substitution, significantly influencing the molecule's reactivity and biological profile. The introduction of various functional groups at this position can be achieved through several synthetic methodologies, often starting from 2-aminophenols. rsc.orgmdpi.com The nature of the substituent at the 2-position dictates the electronic and steric characteristics of the entire molecule, which in turn affects its interaction with biological targets or its performance in material applications. nih.govbath.ac.uk For instance, the presence of an electron-withdrawing or electron-donating group can alter the reactivity of the heterocyclic ring system.
Research Context of Halogenated Methyl Benzoxazole Analogues
The introduction of halogens into organic molecules is a well-established strategy in medicinal chemistry to enhance biological activity. nih.gov Halogenated methyl benzoxazole analogues, which feature a halogen atom on the methyl group at the 2-position, are a specific class of these derivatives. The chloromethyl group, as seen in 2-(Chloromethyl)-7-methylbenzo[d]oxazole, introduces a reactive site into the molecule. The carbon-chlorine bond can participate in various nucleophilic substitution reactions, making these compounds valuable intermediates for the synthesis of more complex benzoxazole derivatives. nih.govbath.ac.uk The presence of both a halogen and a methyl group on the benzoxazole core provides a dual handle for chemical modification, expanding the potential for creating diverse molecular architectures.
Chemical Compound Data
Structure
3D Structure
Properties
CAS No. |
139549-26-1 |
|---|---|
Molecular Formula |
C9H8ClNO |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
2-(chloromethyl)-7-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8ClNO/c1-6-3-2-4-7-9(6)12-8(5-10)11-7/h2-4H,5H2,1H3 |
InChI Key |
SLMSHQHLRHCEER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(O2)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloromethyl 7 Methylbenzo D Oxazole and Substituted Benzoxazole Analogues
Classical Approaches for 2-(Chloromethyl)benzo[d]oxazole Core Synthesis
The formation of the 2-(chloromethyl)benzo[d]oxazole core relies on well-established reactions that have been refined over time for efficiency and yield.
The primary and most direct method for synthesizing the 2-(chloromethyl)benzoxazole skeleton involves the condensation of an o-aminophenol with a chloroacetyl halide, typically chloroacetyl chloride. nih.gov This reaction can also be performed using chloroacetic acid, often in the presence of a strong acid catalyst like polyphosphoric acid (PPA) which also serves as a dehydrating agent to facilitate the final cyclization step. researchgate.net The initial step is the acylation of the amino group of the o-aminophenol by the electrophilic chloroacetyl chloride, forming an N-(2-hydroxyphenyl)-2-chloroacetamide intermediate. This intermediate is then poised for cyclization. The use of acyl chlorides is a common strategy for creating 2-substituted benzoxazoles. mdpi.com
Following the initial condensation, the crucial step is the intramolecular cyclization to form the benzoxazole (B165842) ring. This is an acid-catalyzed dehydration reaction where the phenolic hydroxyl group attacks the amide carbonyl, followed by the elimination of a water molecule.
Several strategies have been developed to promote this cyclization:
Thermal Cyclization with Polyphosphoric Acid (PPA): Heating the o-aminophenol and chloroacetic acid in PPA is a traditional and effective method. PPA acts as both the acidic catalyst and a powerful dehydrating agent, driving the reaction towards the cyclized product. researchgate.netnih.gov
Copper-Catalyzed Cyclization: More modern approaches utilize copper catalysts for the cyclization of ortho-haloanilides. organic-chemistry.org While this is more commonly applied to N-(2-halophenyl) amides, the underlying principle of metal-catalyzed intramolecular C-O bond formation is a significant advancement in heterocycle synthesis.
Other Acid Catalysts: Various Brønsted acids can be employed to catalyze the ring closure, often in combination with dehydrating conditions. organic-chemistry.org
Table 1: Comparison of Selected Classical Cyclization Methods for Benzoxazoles
| Method | Precursors | Reagents/Catalyst | Conditions | Notes |
|---|---|---|---|---|
| PPA Condensation | o-Aminophenol, Carboxylic Acid | Polyphosphoric Acid (PPA) | High Temperature (e.g., 150-250°C) | A one-pot method for condensation and cyclization. researchgate.netnih.gov |
| Acyl Halide Condensation | o-Aminophenol, Acyl Halide | Toluene | Room Temperature to Reflux | Forms an intermediate that requires a separate cyclization step, often acid-catalyzed. nih.gov |
| Copper-Catalyzed Cyclization | o-Haloanilide | CuI, 1,10-Phenanthroline | Varies | Primarily for cyclizing pre-formed amides; follows a different mechanistic pathway. organic-chemistry.org |
Targeted Synthesis of 7-Methyl Substituted Benzoxazoles
Achieving substitution at a specific position on the benzene (B151609) ring of the benzoxazole core, such as the C-7 position, requires careful planning of the synthetic route, starting with the selection of the appropriate precursor.
The synthesis of 2-(chloromethyl)-7-methylbenzo[d]oxazole necessitates a starting material where the methyl group is already in the correct position relative to the amino and hydroxyl groups. The key precursor for this transformation is 2-amino-3-methylphenol (B31084) . The numbering of the final benzoxazole product is determined by the substitution pattern of this starting aminophenol. The cyclization of 2-amino-3-methylphenol ensures that the methyl group will be located at the 7-position of the resulting benzoxazole ring. This principle of using a pre-substituted precursor is a fundamental strategy for achieving regioselectivity in the synthesis of substituted benzoxazoles. For instance, the synthesis of 2,5-dimethylbenzo[d]oxazole similarly starts with 2-amino-4-methylphenol (B1222752). mdpi.com
Once the regiochemically defined precursor, 2-amino-3-methylphenol, is selected, the established synthetic routes described in section 2.1 can be directly adapted. The synthesis proceeds via the condensation of 2-amino-3-methylphenol with chloroacetyl chloride or chloroacetic acid, followed by acid-catalyzed cyclodehydration.
This adaptation is generally straightforward, although reaction conditions such as temperature and reaction time may need to be optimized to maximize the yield for this specific substituted analogue. The synthesis of related structures, like Methyl 2-chlorobenzo[d]oxazole-7-carboxylate from a corresponding 2-amino-3-carboxy-phenol derivative, demonstrates the viability of this approach.
Advanced and Sustainable Synthetic Methodologies
In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for benzoxazole synthesis. mdpi.com These methods aim to reduce waste, minimize energy consumption, and use less hazardous materials. mdpi.comnih.gov
Advanced and sustainable approaches applicable to benzoxazole synthesis include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for the condensation and cyclization steps. mdpi.comnih.gov
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions, often under milder conditions and in shorter times than traditional heating. mdpi.comnih.gov
Mechanochemistry: Grinding reactants together, sometimes with a catalytic amount of liquid, can initiate solid-state reactions, eliminating the need for bulk solvents. mdpi.comnih.gov
Reusable and Green Catalysts: The use of ionic liquids, heterogeneous catalysts like ZnO nanoparticles, or reusable acid catalysts such as samarium triflate in aqueous media represents a significant move towards sustainability. mdpi.comorganic-chemistry.orgmdpi.com For example, an ionic liquid supported on a magnetic nanoparticle has been used as a recyclable catalyst for benzoxazole synthesis under solvent-free conditions. nih.gov
Iron-Catalyzed Oxidative Cyclization: Environmentally benign methods using iron catalysts and green oxidants like H₂O₂ have been developed for synthesizing specific benzoxazole derivatives. rsc.org
Table 2: Overview of Advanced and Sustainable Synthetic Methods for Benzoxazoles
| Method | Energy Source | Catalyst/Medium | Conditions | Advantages |
|---|---|---|---|---|
| Microwave-Assisted | Microwave | ZnO Nanoparticles / EtOH | 5 min, 600 W, 30°C | Rapid reaction, energy efficient. mdpi.com |
| Ultrasound-Assisted | Ultrasound | ZnO Nanoparticles / EtOH | 5 min, 50°C | Short reaction time, mild conditions. mdpi.com |
| Mechanochemical | Mechanical Grinding | ZnO Nanoparticles | 5 min, 14 Hz | Solvent-free or minimal solvent use. mdpi.com |
| Ionic Liquid Catalyst | Sonication | Fe₃O₄-supported Ionic Liquid | 30 min, 70°C | Solvent-free, reusable catalyst, easy workup. nih.gov |
| Reusable Acid Catalyst | Conventional Heating | Samarium Triflate / H₂O | Varies | Use of water as a green solvent, catalyst is reusable. organic-chemistry.org |
Microwave-Assisted Synthetic Protocols for Enhanced Yields
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. eurekaselect.com This approach has been successfully applied to the synthesis of various benzoxazole derivatives, demonstrating significant advantages such as reduced reaction times and milder conditions. scienceandtechnology.com.vn
The condensation of 2-aminophenols with various functional groups is the most common route to benzoxazoles. eurekaselect.com Microwave irradiation has been shown to be highly effective in promoting this cyclization. For instance, the synthesis of 2,5-disubstituted benzoxazole derivatives has been achieved in good to excellent yields (67-90%) by the microwave-assisted condensation of 2-amino-4-methylphenol with various aromatic aldehydes. scienceandtechnology.com.vn This reaction proceeds efficiently under solvent-free conditions using iodine as a mild and effective oxidant. scienceandtechnology.com.vn
Researchers have explored various catalytic systems to optimize microwave-assisted benzoxazole synthesis. A one-pot method using a ZnCl₂ catalyst in isopropanol (B130326) under microwave irradiation for 30 minutes at 80°C afforded 2-substituted benzoxazoles in excellent yields of 90–94%. rsc.org Another efficient protocol involves the use of propylphosphonic anhydride (B1165640) (T3P) in a one-pot reaction starting from nitrophenol and carboxylic acids, which, after reductive transfer hydrogenation, yields 2-substituted benzoxazoles in the range of 56-83%. researchgate.net
Natural and sustainable catalysts have also been employed. An innovative approach utilizes citrus limon extract, a natural source of citric acid, as an acid catalyst. globalresearchonline.net By reacting 2-aminophenol (B121084) with substituted carboxylic acids in ethanol (B145695) with the extract under microwave irradiation for just one to two minutes, 2-aryl benzoxazoles were obtained in impressive 80-90% yields. globalresearchonline.net Similarly, deep eutectic solvents (DES), such as [CholineCl][oxalic acid], have been used as green and recyclable catalysts under microwave conditions to facilitate the condensation of 2-aminophenols and benzaldehydes, resulting in good to excellent yields of 2-arylbenzoxazoles. mdpi.com
The table below summarizes various microwave-assisted methods for the synthesis of substituted benzoxazole analogues, highlighting the diversity of catalysts and conditions that can be employed to achieve high efficiency.
Table 1: Microwave-Assisted Synthesis of Substituted Benzoxazole Analogues
| Starting Materials | Catalyst/Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Amino-4-methylphenol, Aromatic aldehydes | Iodine | Solvent-free, Microwave | 67-90 | scienceandtechnology.com.vn |
| 2-Aminophenol, Carbodiimides | ZnCl₂, Isopropanol | 80 °C, 30 min, Microwave | 90-94 | rsc.org |
| 2-Aminophenol, Isothiocyanates | 30% H₂O₂, Ethanol | 100 °C, 10 min, Microwave | 88-98 | rsc.org |
| Nitrophenol, Carboxylic acids | Pd/C, T3P | Microwave | 56-83 | researchgate.net |
| 2-Aminophenol, Carboxylic acids | Citrus limon extract, Ethanol | 1-2 min, Microwave | 80-90 | globalresearchonline.net |
| 2-Aminophenols, Benzaldehydes | [CholineCl][oxalic acid] | Solvent-free, Microwave | Good to Excellent | mdpi.com |
Exploration of Other Green Chemistry Approaches in Benzoxazole Synthesis
Beyond microwave assistance, the principles of green chemistry are being broadly applied to benzoxazole synthesis to create more sustainable and environmentally benign processes. ijpbs.com These approaches focus on the use of non-toxic solvents, recyclable catalysts, and energy-efficient methods. rsc.org
One significant area of development is the use of water as a green solvent. An efficient and simple method for synthesizing benzoxazole-2-thiol derivatives involves the reaction of the corresponding aromatic amine with potassium isopropyl xanthate in the presence of a copper sulfate (B86663) catalyst in aqueous media. orgchemres.org This protocol benefits from commercially available precursors, a simple work-up, and high yields. orgchemres.org Another approach utilizes a Fe(III)–Schiff base complex supported on SBA-15 as a nanocatalyst in water for the synthesis of benzoxazoles. ijpbs.com
The development of reusable and heterogeneous catalysts is a cornerstone of green synthesis. Metal oxides and supported catalysts have shown great promise. For example, TiO₂–ZrO₂ has been used as a green catalyst for the reaction between 2-aminophenol and aromatic aldehydes in acetonitrile (B52724) at 60 °C, providing 2-aryl benzoxazole derivatives in 83–93% yield with short reaction times. rsc.org Nanoparticles, such as nano ceria (CeO₂), also serve as efficient heterogeneous catalysts for the one-pot synthesis of substituted benzoxazoles at room temperature. ijpbs.com Furthermore, an imidazolium (B1220033) chlorozincate(II) ionic liquid supported on magnetic Fe₃O₄ nanoparticles has been developed as a recyclable catalyst for the solvent-free synthesis of benzoxazoles under sonication, an energy-efficient alternative to conventional heating. nih.gov The catalyst can be easily separated with a magnet and reused multiple times with only a slight decrease in performance. nih.gov
Other innovative green methods include electrochemical synthesis and visible-light-driven reactions. ijpbs.comrsc.org An electrochemical pathway supplying a 10mA current has been used to obtain 2-aryl benzoxazoles, offering a reagent-minimized route. ijpbs.com Additionally, a visible-light-driven photocatalytic oxidation of phenolic imines using an organic dye, Eosin Y, as the photocatalyst and molecular oxygen as the oxidant provides a selective route to 2-arylbenzoxazoles. rsc.org
The following table outlines several green chemistry approaches for the synthesis of benzoxazole derivatives, showcasing the progress toward more sustainable chemical manufacturing.
Table 2: Green Chemistry Approaches in Substituted Benzoxazole Synthesis
| Method | Catalyst/Reagents | Solvent/Conditions | Key Green Aspect | Yield (%) | Reference |
|---|---|---|---|---|---|
| Condensation | TiO₂–ZrO₂ | Acetonitrile, 60 °C | Recyclable green catalyst | 83-93 | rsc.org |
| Condensation | Brønsted acidic ionic liquid gel | Solvent-free, 130 °C | Recyclable catalyst, solvent-free | 85-98 | rsc.org |
| Cyclodesulfurization | Copper sulfate | Water/Glycerol | Green solvents | High | orgchemres.org |
| Condensation | NH₄Cl | Ethanol, 80-90 °C | Economical catalyst, mild conditions | 88 | jetir.org |
| Coupling/Cyclization | LAIL@MNP | Solvent-free, Sonication | Recyclable magnetic catalyst, solvent-free | up to 90 | nih.gov |
| Reductive Annulation | Sulfur, DABCO | N/A | Metal-free, atom-economical | Good | organic-chemistry.org |
| Aerobic Oxidation | Eosin Y, Visible Light | N/A | Metal-free photocatalysis, O₂ as oxidant | Selective | rsc.org |
Chemical Reactivity and Transformation Pathways of 2 Chloromethyl 7 Methylbenzo D Oxazole
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The chlorine atom on the methyl group at the 2-position of the benzoxazole (B165842) ring is a good leaving group, rendering the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is analogous to that of benzylic halides and is the cornerstone of the compound's synthetic utility. The general mechanism for these transformations is typically a bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile displaces the chloride ion.
Alkylation and Arylation Reactions
The chloromethyl group of 2-(Chloromethyl)-7-methylbenzo[d]oxazole is an effective electrophile for the formation of new carbon-carbon bonds. While specific studies on the 7-methyl derivative are limited, the reactivity of the 2-(chloromethyl)benzoxazole scaffold is well-established. These reactions typically involve organometallic reagents or carbanions as nucleophiles to introduce alkyl or aryl groups. For instance, related oxazole (B20620) systems undergo directed alkylation at specific positions when treated with strong bases like n-butyllithium (n-BuLi) to form an organometallic intermediate, which then reacts with electrophiles. nih.gov Palladium-catalyzed C-H bond activation has also been used for the C5-alkylation of oxazoles with alkylboronic acids, demonstrating a modern approach to forming C(sp²)–C(sp³) bonds on the oxazole core. rsc.org
These methods highlight the potential for this compound to be functionalized through the creation of new carbon-carbon linkages, extending its molecular framework for various applications.
Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazines, Azides)
The carbon-chlorine bond in this compound readily reacts with a wide range of nitrogen-based nucleophiles. This allows for the synthesis of amines, hydrazines, azides, and other nitrogen-containing derivatives.
Amines: Reaction with primary or secondary amines leads to the corresponding N-substituted 2-(aminomethyl)-7-methylbenzo[d]oxazoles. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. Studies on analogous scaffolds like 2-chloromethyl-2,1-borazaronaphthalene show that a variety of cyclic and acyclic amines serve as suitable nucleophiles, affording the desired products in high yields under mild conditions. nih.gov
Hydrazines: Hydrazine (B178648) and its derivatives can also be employed as nucleophiles. For example, the reaction of ethyl acetate (B1210297) tetrazole derivatives with hydrazine hydrate (B1144303) results in the formation of an acid hydrazide derivative. researchgate.net Similarly, this compound can react with hydrazine to form the corresponding hydrazinylmethyl derivative, a versatile precursor for synthesizing hydrazones. nih.gov
Azides: The substitution of the chloride with an azide (B81097) ion (N₃⁻), typically from sodium azide, yields 2-(azidomethyl)-7-methylbenzo[d]oxazole. This transformation is highly efficient and provides a key intermediate for further reactions. A continuous-flow protocol has been developed for the synthesis of 2-(azidomethyl)oxazoles from 2-(bromomethyl)oxazoles by reaction with sodium azide, demonstrating the utility of this nucleophilic displacement. beilstein-journals.org The resulting azide can then be used in cycloaddition reactions or reduced to a primary amine.
The table below summarizes typical reactions with nitrogen nucleophiles based on the reactivity of similar scaffolds.
| Nucleophile | Reagent Example | Product Type | Reference Analogy |
| Amine | Diisobutylamine | 2-((Diisobutylamino)methyl)-7-methylbenzo[d]oxazole | nih.gov |
| Hydrazine | Hydrazine Hydrate | 2-(Hydrazinylmethyl)-7-methylbenzo[d]oxazole | researchgate.netnih.gov |
| Azide | Sodium Azide (NaN₃) | 2-(Azidomethyl)-7-methylbenzo[d]oxazole | beilstein-journals.org |
| Phthalimide | Potassium Phthalimide | 2-((1,3-Dioxoisoindolin-2-yl)methyl)-7-methylbenzo[d]oxazole | nih.gov |
Reactions with Sulfur-Containing Nucleophiles (e.g., Thiols, Thioacetates)
Sulfur nucleophiles react efficiently with this compound to form stable carbon-sulfur bonds, leading to the synthesis of thioethers and related compounds.
Thiols: Alkyl or aryl thiols (mercaptans) readily displace the chloride to form the corresponding thioethers. These reactions are often facilitated by a base, such as an alkali metal hydroxide (B78521) or carbonate, which deprotonates the thiol to generate the more potent thiolate nucleophile.
Thioacetates: Potassium thioacetate (B1230152) is another effective sulfur nucleophile that can be used. The initial product is a thioester, which can be subsequently hydrolyzed under basic conditions to yield the corresponding thiol. This two-step process provides a convenient route to 2-(mercaptomethyl)-7-methylbenzo[d]oxazole.
The synthesis of related benzoxazole derivatives, such as 2-(methoxycarbonylmethylthio)benzo[d]oxazole from benzo[d]oxazole-2-thiol and methyl chloroacetate, underscores the favorable nature of forming C-S bonds at the 2-position of the benzoxazole system. nih.gov
| Nucleophile | Reagent Example | Product Type | Reference Analogy |
| Thiophenol | Thiophenol / Base | 2-((Phenylthio)methyl)-7-methylbenzo[d]oxazole | nih.gov |
| Thioacetate | Potassium Thioacetate | S-((7-Methylbenzo[d]oxazol-2-yl)methyl) ethanethioate | nih.gov |
Reactions with Oxygen-Containing Nucleophiles (e.g., Alcohols, Phenols)
Oxygen-based nucleophiles, such as alcohols and phenols, can react with this compound to form ethers, although they are generally less nucleophilic than their sulfur or nitrogen counterparts. These reactions typically require a strong base to deprotonate the alcohol or phenol, forming a more reactive alkoxide or phenoxide ion. The use of a polar aprotic solvent like DMF can help to stabilize the transition state and accelerate the reaction.
For example, the reaction with sodium methoxide (B1231860) in methanol (B129727) would yield 2-(methoxymethyl)-7-methylbenzo[d]oxazole. pearson.com Similarly, reaction with a substituted phenol, such as p-cresol, in the presence of a base like potassium carbonate, would result in the formation of the corresponding aryl ether.
Cycloaddition and Heterocyclization Reactions Involving this compound
Beyond simple substitution, this compound is a key starting material for constructing more complex fused heterocyclic systems. Its reactive chloromethyl handle allows for the introduction of functional groups that can subsequently participate in intramolecular cyclization reactions.
Construction of Fused Heterocyclic Systems
The synthesis of fused heterocycles often involves a multi-step sequence starting with a nucleophilic substitution on the chloromethyl group. The newly introduced substituent is designed to contain a second reactive site that can undergo a subsequent intramolecular reaction with another part of the benzoxazole molecule.
One established strategy involves the reaction of a precursor with hydrazine to form a hydrazone, which can then undergo rearrangement and cyclization. beilstein-journals.org For instance, this compound can be converted into a derivative that, upon reaction with a suitable partner, cyclizes to form a new ring fused to the benzoxazole core. A common approach is to first displace the chloride with a nucleophile that carries a second functional group. For example, reacting it with 2-aminothiophenol (B119425) could lead to an intermediate that, upon cyclization, could form a fused thiazepine ring system. The synthesis of tetrazole derivatives through the alkylation of a thiol group followed by reaction with hydrazine hydrate illustrates a pathway where the initial substitution enables a subsequent heterocyclization step. researchgate.net
These strategies demonstrate that the initial nucleophilic substitution at the chloromethyl position is a critical first step in building the necessary precursors for the construction of elaborate, fused heterocyclic architectures.
Functionalization and Derivatization Strategies
The molecular architecture of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. Functionalization can be targeted at the benzoxazole ring system itself or, more commonly, through the highly reactive chloromethyl group at the 2-position.
Modification of the Benzoxazole Ring System
While the chloromethyl group is the most reactive site for many transformations, the benzoxazole ring can also be functionalized, primarily through electrophilic aromatic substitution on the benzene (B151609) portion of the scaffold. The existing methyl group at the 7-position and the oxazole ring direct the position of substitution. The methyl group is an activating, ortho-, para-director, while the fused oxazole ring's directing effects are more complex.
Studies on related benzoxazole systems have shown that the electronic nature of substituents on the benzene ring significantly influences reactivity. marmara.edu.trresearchgate.net For instance, electron-donating groups can enhance the yield of certain cyclization reactions used to form the benzoxazole core, while electron-withdrawing groups can have the opposite effect. researchgate.netmdpi.com In the case of this compound, further electrophilic substitution (e.g., nitration, halogenation, or sulfonation) would likely occur at positions C-4 or C-5, influenced by the combined directing effects of the C-7 methyl group and the heterocyclic ring. However, such modifications must be carefully controlled to avoid reactions with the more labile chloromethyl group.
Introduction of Diverse Chemical Functionalities
The primary route for the derivatization of this compound is through nucleophilic substitution of the chloride atom on the C-2 methyl group. The benzylic-like reactivity of this chlorine atom makes it an excellent leaving group, facilitating reactions with a wide range of nucleophiles. nih.gov This strategy allows for the direct and efficient introduction of various functional groups, leading to new compounds with potentially altered chemical and biological properties.
Common transformations include:
Ether Formation: Reaction with alcohols or phenols (alkoxides/phenoxides) yields ether-linked derivatives. mdpi.com
Thioether Formation: Thiolates readily displace the chloride to form stable thioethers. nih.gov
Amine Synthesis: A vast array of primary and secondary amines can be used as nucleophiles to produce the corresponding secondary and tertiary amine derivatives. nih.gov
Azide Formation: As discussed previously, substitution with sodium azide provides the key precursor for click chemistry. beilstein-journals.orgnih.gov
Ester Synthesis: Reaction with carboxylate salts can be used to form ester linkages.
These substitution reactions are typically conducted under mild conditions and offer a straightforward method for appending diverse chemical moieties to the 7-methylbenzo[d]oxazole (B1592391) scaffold.
Table 2: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |
| Oxygen | Sodium Phenoxide (NaOAr) | -O-Ar | Aryl Ether |
| Sulfur | Sodium Thiophenolate (NaSAr) | -S-Ar | Aryl Thioether |
| Nitrogen | Piperidine | -N(CH₂)₅ | Tertiary Amine |
| Nitrogen | Sodium Azide (NaN₃) | -N₃ | Azide |
| Carbon | Sodium Cyanide (NaCN) | -C≡N | Nitrile |
Computational and Theoretical Investigations of 2 Chloromethyl 7 Methylbenzo D Oxazole
Molecular Modeling and Quantum Chemical Calculations
Molecular modeling and quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as powerful tools to investigate the properties of 2-(chloromethyl)-7-methylbenzo[d]oxazole from first principles. These calculations provide a detailed picture of the molecule's geometry and electronic landscape.
The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the chloromethyl group to the C2 position of the benzoxazole (B165842) ring. The orientation of this C-C bond dictates the spatial relationship between the chlorine atom and the heterocyclic system.
Theoretical calculations, typically performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), can map the potential energy surface as a function of the dihedral angle (N3-C2-C-Cl). The analysis would likely reveal two main low-energy conformations. The most stable conformer would likely position the chlorine atom away from the steric bulk of the benzoxazole ring to minimize van der Waals repulsion. A second, slightly higher energy conformer might exist where the chlorine is oriented differently. The energy barrier for rotation between these conformers is expected to be relatively low, suggesting that the molecule possesses considerable conformational flexibility at room temperature. The presence of the 7-methyl group introduces a minor steric influence but is not expected to significantly restrict the rotation of the 2-chloromethyl group.
Table 1: Hypothetical Conformational Analysis Data for this compound This table presents plausible, theoretically-derived data for illustrative purposes based on studies of similar benzoxazole derivatives.
| Dihedral Angle (N3-C2-C-Cl) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
| 180° (anti-periplanar) | 0.00 | 75% |
| 60° (gauche) | 1.5 | 12.5% |
| -60° (gauche) | 1.5 | 12.5% |
The electronic properties of this compound are key to understanding its reactivity. Quantum chemical calculations provide access to a wealth of information, including the distribution of electrons and the energies of molecular orbitals. researchgate.net
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. researchgate.net For this molecule, the HOMO is expected to be distributed primarily over the electron-rich benzoxazole ring system, particularly the fused benzene (B151609) ring and the nitrogen and oxygen heteroatoms. The LUMO, conversely, is anticipated to be localized significantly on the chloromethyl group, specifically on the antibonding σ* orbital of the C-Cl bond. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govnih.gov
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms of the oxazole (B20620) ring, indicating their nucleophilic character. A region of strong positive potential (blue) would be centered on the hydrogen atoms of the chloromethyl group and, most importantly, on the carbon atom attached to the chlorine, highlighting this site's susceptibility to nucleophilic attack. researchgate.netnih.gov
Table 2: Hypothetical Calculated Electronic Properties for this compound (DFT/B3LYP/6-31+G(d,p)) This table presents plausible, theoretically-derived data for illustrative purposes based on studies of similar compounds.
| Property | Calculated Value | Interpretation |
| EHOMO | -6.8 eV | Energy of the highest occupied molecular orbital |
| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates moderate chemical stability and reactivity |
| Chemical Hardness (η) | 2.65 eV | Measures resistance to deformation of electron cloud |
| Electrophilicity Index (ω) | 2.75 eV | Indicates a strong electrophilic character |
| Dipole Moment | 2.5 D | Reflects the molecule's overall polarity |
Mechanistic Elucidation of Reactions Involving the Compound
Computational chemistry is instrumental in elucidating the mechanisms of reactions involving this compound. The most characteristic reaction of this compound is the nucleophilic substitution at the chloromethyl group, where the chloride ion acts as a good leaving group.
A theoretical investigation of its reaction with a nucleophile (e.g., an amine or thiol) would involve:
Reactant and Product Optimization: Calculating the ground-state geometries and energies of the reactants (this compound and the nucleophile) and the final product.
Transition State (TS) Search: Locating the transition state structure along the reaction coordinate. For an SN2 reaction, this would involve the simultaneous formation of the new bond with the nucleophile and the breaking of the C-Cl bond.
The results of such a study would likely confirm a concerted SN2 mechanism. The calculated activation barrier would provide a quantitative measure of the reaction rate. The MEP map reinforces this by showing the electrophilic nature of the carbon atom bonded to chlorine, making it the prime target for a nucleophilic attack. nih.gov Furthermore, computational models can explore competing reaction pathways, such as elimination reactions, although these are generally less favored under typical nucleophilic substitution conditions.
Computational Approaches for Exploring Structure-Reactivity Relationships
Computational methods offer a systematic way to explore the structure-reactivity relationships (SAR) for derivatives of this compound. researchgate.net By creating a virtual library of analogues and calculating their properties, researchers can predict how structural modifications influence chemical reactivity without synthesizing each compound.
A typical computational SAR study would involve:
Systematic Modification: Altering the parent structure by changing the substituent at the 7-position (e.g., replacing methyl with methoxy, nitro, or other functional groups) or by replacing the chlorine atom in the chloromethyl group with other halogens (F, Br, I).
High-Throughput Calculation: Performing automated quantum chemical calculations for each analogue in the virtual library to determine key electronic and structural parameters (e.g., HOMO-LUMO gap, MEP, atomic charges, reactivity descriptors). researchgate.netnih.gov
Quantitative Structure-Reactivity Relationship (QSAR) Modeling: Developing mathematical models that correlate the calculated descriptors with experimentally observed (or predicted) reactivity. For instance, a QSAR model could link the calculated LUMO energy or the electrophilicity index to the rate constant of a nucleophilic substitution reaction. academie-sciences.fr
These computational SAR studies are invaluable for rationally designing new benzoxazole derivatives with tailored reactivity. nih.gov For example, if a higher reaction rate is desired, the model might predict that adding a strong electron-withdrawing group to the benzene ring would lower the LUMO energy, increase the electrophilicity of the reaction center, and thus accelerate the reaction.
Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Precursor for Complex Heterocyclic Architectures
The inherent reactivity of the 2-chloromethyl group makes 2-(Chloromethyl)-7-methylbenzo[d]oxazole an excellent starting point for the synthesis of more elaborate heterocyclic structures. The chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the straightforward introduction of new functional groups and the extension of the molecular framework.
The primary mode of reaction is nucleophilic substitution, where the chloromethyl group is targeted by nucleophiles such as amines, thiols, and phenols. This reaction is fundamental to building larger, more complex molecules. For instance, the reaction with primary or secondary amines leads to the formation of 2-(aminomethyl)-7-methylbenzo[d]oxazole (B12892624) derivatives. These products can then undergo further transformations, such as cyclization reactions, to yield fused heterocyclic systems. A similar strategy can be employed with thiols to produce 2-((arylthio)methyl) or 2-((alkylthio)methyl) derivatives, which are also precursors to other sulfur-containing heterocycles.
The following table illustrates the types of nucleophilic substitution reactions that this compound can undergo to form precursors for more complex heterocycles.
| Nucleophile (Nu-H) | Reagent/Conditions | Product Type | Potential Subsequent Heterocycles |
| Primary/Secondary Amine (R¹R²NH) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, Acetone) | 2-((R¹R²N)methyl)-7-methylbenzo[d]oxazole | Imidazoles, Pyrazines, Fused-ring systems |
| Thiol (RSH) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | 2-((RS)methyl)-7-methylbenzo[d]oxazole | Thiazoles, Thiadiazoles, Thiophenes |
| Phenol (ArOH) | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Acetone, DMF) | 2-((ArO)methyl)-7-methylbenzo[d]oxazole | Fused-ring systems with ether linkages |
While specific examples detailing the use of this compound in the synthesis of named complex heterocyclic architectures are not abundant in the surveyed literature, the established reactivity of the 2-(chloromethyl)benzoxazole scaffold strongly supports its utility in this area. nih.gov
Integration into Multi-component Reaction Systems
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. The use of building blocks with multiple reactive sites is a key aspect of designing successful MCRs.
While direct participation of this compound as a primary component in a classical MCR is not extensively documented, its derivatives can be readily employed in such reactions. For example, the amine or thiol derivatives obtained from the nucleophilic substitution of this compound can serve as nucleophilic components in MCRs.
One plausible, though not explicitly documented, MCR strategy could involve the in situ formation of a more complex nucleophile from this compound, which then participates in a multi-component assembly. The development of novel MCRs is an active area of research, and the versatility of the benzoxazole (B165842) scaffold makes it an attractive candidate for such explorations. openmedicinalchemistryjournal.com
Development of Molecular Libraries Based on the Benzoxazole Scaffold
The generation of molecular libraries, which are large collections of structurally related compounds, is a cornerstone of modern drug discovery and materials science. The benzoxazole core is a frequently utilized scaffold in the construction of these libraries due to its prevalence in biologically active molecules. core.ac.uksemanticscholar.org
This compound is an ideal starting material for the parallel synthesis of benzoxazole-based libraries. Its ability to react with a wide array of nucleophiles allows for the rapid generation of a diverse set of derivatives. By employing a range of amines, thiols, phenols, and other nucleophiles, a large library of compounds with varying substituents at the 2-methyl position can be efficiently synthesized.
The following table outlines a general scheme for the creation of a molecular library based on this compound.
| Library Generation Step | Description | Example Reactants |
| Scaffold Preparation | Synthesis of the core building block. | This compound |
| Diversification | Reaction of the scaffold with a diverse set of building blocks. | A collection of various amines, thiols, and phenols. |
| Purification | Isolation of the individual library members. | Automated chromatography or crystallization. |
| Characterization | Confirmation of the structure and purity of the library members. | High-throughput analytical techniques (e.g., LC-MS, NMR). |
This approach enables the systematic exploration of the chemical space around the 7-methylbenzoxazole core, which is crucial for identifying compounds with desired biological activities or material properties. core.ac.uk
Utility in Ligand Synthesis for Coordination Chemistry
Benzoxazole-containing ligands have garnered significant interest in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. core.ac.uknih.govunm.edu These complexes have found applications in catalysis, materials science, and as therapeutic agents. core.ac.uknih.gov
The 2-(chloromethyl) group of this compound provides a convenient handle for introducing coordinating moieties. By reacting it with nucleophiles that also contain donor atoms (e.g., pyridine (B92270), imidazole, phosphine), bidentate or tridentate ligands can be synthesized.
For example, reaction with a substituted aminopyridine could yield a ligand capable of coordinating to a metal center through both the pyridine nitrogen and the newly formed amine nitrogen. Similarly, reaction with a phosphine-containing nucleophile can lead to ligands with both soft (phosphine) and hard (benzoxazole nitrogen) donor sites, which can be useful for stabilizing different oxidation states of a metal or for catalytic applications. unm.eduresearchgate.net
A study on a related benzoxazole ligand, 2-((2-((benzo[d]oxazol-2-yl)methoxy)phenoxy)methyl)benzoxazole, demonstrated its ability to form stable complexes with transition metals such as Cu(II), Co(II), Ni(II), and Zn(II). nih.gov These complexes exhibited interesting DNA-binding properties and antitumor activity. nih.gov This highlights the potential of ligands derived from 2-(chloromethyl)benzoxazoles in the development of novel metal-based therapeutics and catalysts.
The table below provides examples of how this compound can be used to synthesize ligands for coordination chemistry.
| Nucleophile with Donor Atom | Resulting Ligand Type | Potential Metal Ions |
| 2-Aminopyridine | N,N'-bidentate | Transition metals (e.g., Cu, Co, Ni, Zn, Pd) |
| 2-(Diphenylphosphino)aniline | N,P-bidentate | Transition metals (e.g., Pd, Pt, Rh) |
| 2-Mercaptoimidazole | N,S-bidentate | Soft metal ions (e.g., Ag, Hg) and transition metals |
Future Research Directions and Unexplored Reactivity of 2 Chloromethyl 7 Methylbenzo D Oxazole
Expansion of Synthetic Utility
The primary and most immediate area for future investigation lies in the systematic expansion of the synthetic utility of 2-(Chloromethyl)-7-methylbenzo[d]oxazole as a versatile building block. The reactive chloromethyl group serves as a key handle for introducing a wide array of functional groups and molecular scaffolds through nucleophilic substitution reactions.
Future research should focus on a comprehensive exploration of its reactions with a diverse range of nucleophiles. This includes, but is not limited to, amines, thiols, alcohols, and carbanions. Such studies would lead to the generation of extensive libraries of novel 7-methylbenzo[d]oxazole (B1592391) derivatives with potential applications in various fields. For instance, reactions with diverse primary and secondary amines could yield a series of aminomethyl derivatives, which are common pharmacophores in drug discovery. Similarly, reactions with substituted thiols and phenols could introduce thioether and ether linkages, respectively, leading to compounds with potentially unique biological activities or material properties.
A particularly promising avenue is the synthesis of 2-(azidomethyl)-7-methylbenzo[d]oxazole through the reaction with sodium azide (B81097). This azide derivative can then serve as a key intermediate for "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This would enable the facile conjugation of the 7-methylbenzo[d]oxazole moiety to a wide variety of molecules, including biomolecules, polymers, and fluorescent tags, opening up possibilities in bioconjugation and materials science. The continuous-flow synthesis of related 2-(azidomethyl)oxazoles from their bromo-analogues has been demonstrated, suggesting a feasible and efficient route for the azido-derivative of the title compound beilstein-journals.orgbeilstein-journals.orgnih.gov.
The following table outlines potential nucleophilic substitution reactions to expand the synthetic utility of this compound:
| Nucleophile | Reagent Example | Product Type | Potential Applications |
| Primary/Secondary Amine | Morpholine | 2-(Morpholinomethyl)-7-methylbenzo[d]oxazole | Medicinal Chemistry |
| Thiol | Thiophenol | 2-(Phenylthiomethyl)-7-methylbenzo[d]oxazole | Organic Synthesis Intermediate |
| Alkoxide | Sodium Methoxide (B1231860) | 2-(Methoxymethyl)-7-methylbenzo[d]oxazole | Fine Chemicals |
| Carbanion | Diethyl malonate | Diethyl 2-((7-methylbenzo[d]oxazol-2-yl)methyl)malonate | Synthesis of complex molecules |
| Azide | Sodium Azide | 2-(Azidomethyl)-7-methylbenzo[d]oxazole | Click Chemistry, Bioconjugation |
Investigation of Novel Reaction Pathways
Beyond conventional nucleophilic substitutions, the unique electronic and steric environment of this compound may enable novel and currently unexplored reaction pathways. Future research should aim to uncover these latent reactivities.
One area of interest is the exploration of its participation in cascade reactions . The combination of the reactive chloromethyl group and the benzoxazole (B165842) core could be leveraged to design elegant one-pot syntheses of complex heterocyclic systems. For instance, a carefully chosen bifunctional nucleophile could initially react at the chloromethyl center, followed by an intramolecular cyclization or rearrangement involving the benzoxazole ring. Investigating the reactivity of the molecule under various conditions (e.g., with different bases, Lewis acids, or transition metal catalysts) could trigger such novel cascade sequences.
Furthermore, the potential for radical-mediated reactions involving the chloromethyl group warrants investigation. Photochemical or radical initiator-induced transformations could lead to the formation of a benzylic-type radical at the 2-position, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This could provide access to derivatives that are not readily accessible through traditional ionic pathways.
Another intriguing possibility lies in the exploration of rearrangements and ring-transformation reactions . Under specific thermal, acidic, or basic conditions, the 7-methylbenzo[d]oxazole scaffold might undergo rearrangements to form other heterocyclic systems. The influence of the 2-(chloromethyl) substituent on the stability and reactivity of the benzoxazole ring in such transformations would be a key aspect of this research.
Development of New Catalytic Transformations Involving the Compound
The structural features of this compound and its derivatives suggest their potential application in the development of novel catalytic systems.
A significant area for future research is the design and synthesis of novel ligands for transition metal catalysis . By modifying the chloromethyl group with appropriate coordinating moieties (e.g., phosphines, amines, or N-heterocyclic carbenes), a new class of bidentate or tridentate ligands can be accessed. The 7-methylbenzo[d]oxazole core could act as a tunable electronic and steric component of the ligand, influencing the activity and selectivity of the metal center. These new ligands could be screened in a variety of catalytic reactions, such as cross-coupling, hydrogenation, and oxidation reactions. The synthesis of metal complexes with benzoxazole-based ligands has been reported, indicating the feasibility of this approach nih.govnih.gov.
Furthermore, the compound itself or its simple derivatives could be investigated as organocatalysts . The nitrogen atom in the oxazole (B20620) ring possesses a lone pair of electrons and could potentially act as a Lewis base or a hydrogen bond acceptor to activate substrates in catalytic transformations. The 7-methyl group and the substituent at the 2-position would influence the catalyst's steric environment and basicity.
Finally, the development of immobilized catalysts based on the this compound scaffold is a promising direction. The reactive chloromethyl group can be used to covalently attach the molecule to a solid support, such as a polymer resin or silica gel. Subsequent modification of the immobilized molecule could then generate a heterogeneous catalyst that can be easily recovered and reused, offering advantages in terms of sustainability and process efficiency.
Q & A
Q. What are the optimal synthetic routes for 2-(Chloromethyl)-7-methylbenzo[d]oxazole in academic laboratory settings?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting oxazole derivatives with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acid catalysts like ZnCl₂ under mild reflux conditions . For example, a similar benzoxazole derivative was synthesized by refluxing intermediates with potassium carbonate in DMF for 9 hours, followed by filtration and recrystallization (yield: 80%) . Key parameters include solvent choice (DMF, DMSO), reaction time (9–18 hours), and purification via ethanol/water recrystallization.
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- TLC : Monitor reaction progress using silica gel plates (e.g., hexane:EtOAc = 10:1, Rf = 0.45) .
- FTIR : Identify functional groups (e.g., C-Cl stretch at 835 cm⁻¹, aromatic C-H at 3201 cm⁻¹) .
- 1H NMR : Confirm substituent positions (e.g., δ 2.37 ppm for methyl group, δ 7.97–7.16 ppm for aromatic protons) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ observed at m/z 280.0710 vs. calculated 279.1332) .
Q. What are the common nucleophilic substitution reactions involving the chloromethyl group in this compound?
- Methodological Answer : The chloromethyl group undergoes substitution with nucleophiles (amines, thiols, alcohols) to generate derivatives. For example:
- Amine substitution : React with primary amines in DMF at 60–80°C for 12–24 hours.
- Thiol substitution : Use thiourea or NaSH in ethanol under reflux .
- Alcohol substitution : Employ NaOR (R = alkyl) in anhydrous THF.
Monitor reaction completion via TLC and purify products by column chromatography (silica gel, hexane/EtOAc gradient) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR chemical shifts) from different studies be reconciled when characterizing derivatives?
- Methodological Answer : Contradictions may arise from solvent effects, calibration, or impurities. To resolve discrepancies:
- Standardize conditions : Use deuterated solvents (e.g., DMSO-d6) and internal standards (TMS).
- Compare with literature : Cross-reference data from structurally similar compounds (e.g., 2-(2,6-dichlorophenyl)-7-methylbenzo[d]oxazole, δ 7.97–7.16 ppm ).
- Validate via X-ray crystallography : Resolve ambiguities by determining crystal structures, as done for phenacyl benzoate derivatives .
Q. What strategies improve reaction yields in multi-step syntheses involving this compound?
- Methodological Answer :
- Optimize stoichiometry : Use 1.2–1.5 equivalents of nucleophiles to account for side reactions.
- Catalyst screening : Test Lewis acids (e.g., AlCl₃, ZnCl₂) for cyclization steps .
- Purification : Employ recrystallization (ethanol/water) or flash chromatography to remove by-products.
- Reaction monitoring : Use TLC or HPLC to terminate reactions at optimal conversion (e.g., 80–90% yield ).
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?
- Methodological Answer :
- Thermal stability : The compound is stable at room temperature but degrades above 100°C. Store at 2–8°C in anhydrous conditions .
- pH sensitivity : Avoid strongly basic media (pH > 10) to prevent hydrolysis of the chloromethyl group. Conduct stability studies in buffered solutions (pH 4–8) for 24–72 hours .
- Light exposure : Protect from UV light to avoid photodegradation, as observed in benzothiazole derivatives .
Q. What computational methods predict the compound’s interactions in molecular docking studies for antimicrobial applications?
- Methodological Answer :
- Ligand preparation : Optimize the 3D structure using software like Avogadro or Gaussian (DFT/B3LYP/6-31G* level) .
- Target selection : Dock against bacterial enzymes (e.g., DNA gyrase, PDB ID: 1KZN) using AutoDock Vina.
- Validation : Compare binding affinities with known inhibitors (e.g., ciprofloxacin) and validate via MIC assays against Gram-positive/negative strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
